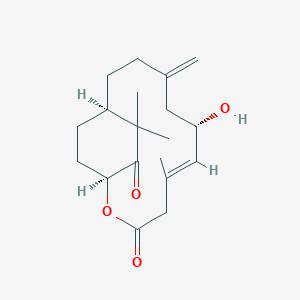
cespitulactone A
Description
Cespitulactone A is a bioactive diterpenoid isolated from the soft coral Cespitularia taeniata. Its IUPAC name is (1S,5E,7S,12R)-7-hydroxy-5,13,13-trimethyl-9-methylidene-2-oxabicyclo[10.2.2]hexadec-5-ene-3,14-dione, with a molecular formula of C₂₁H₃₀O₅ and a molecular weight of 362.46 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 78.9 Ų, an XLogP value of 2.6, and three hydrogen bond donors/acceptors, suggesting moderate polarity and bioavailability .
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(1S,5E,7S,12R)-7-hydroxy-5,13,13-trimethyl-9-methylidene-2-oxabicyclo[10.2.2]hexadec-5-ene-3,14-dione |
InChI |
InChI=1S/C19H28O4/c1-12-5-6-14-7-8-16(18(22)19(14,3)4)23-17(21)11-13(2)10-15(20)9-12/h10,14-16,20H,1,5-9,11H2,2-4H3/b13-10+/t14-,15+,16+/m1/s1 |
InChI Key |
OFYDSJDWPZLVHN-GVCJHLKLSA-N |
Isomeric SMILES |
C/C/1=C\[C@H](CC(=C)CC[C@@H]2CC[C@@H](C(=O)C2(C)C)OC(=O)C1)O |
Canonical SMILES |
CC1=CC(CC(=C)CCC2CCC(C(=O)C2(C)C)OC(=O)C1)O |
Synonyms |
cespitulactone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
The table below highlights structural and functional differences between cespitulactone A and key analogs:
Key Observations:
Bioactivity Comparisons
This compound demonstrates superior cytotoxicity compared to analogs:
| Compound | HeLa (IC₅₀, μg/mL) | DLD-1 (IC₅₀, μg/mL) | Daoy (IC₅₀, μg/mL) |
|---|---|---|---|
| This compound | 3.69 | 9.98 | N/A |
| Flaccidoxide-13-acetate | N/A | N/A | 16.9 |
| Cespitulactam K | 4.2 (KB cells) | N/A | N/A |
| Cespitularin C | 7.1 (P-388 cells) | 6.8 (A-549 cells) | N/A |
Key Findings:
- Potency : this compound’s IC₅₀ against HeLa cells is 4.5× lower than cespitulactam K’s activity against KB cells, highlighting its enhanced efficacy .
- Selectivity : Flaccidoxide-13-acetate shows milder activity (IC₅₀ = 16.9 μg/mL against Daoy cells), suggesting structural modifications like acetoxy groups reduce potency .
Mechanistic and Ecological Insights
- Biosynthetic Pathways : The hydroxyl group at C-7 in this compound may facilitate hydrogen bonding with cellular targets like NF-κB or hypoxia-inducible factor 1α (HIF-1α) , enhancing apoptotic signaling .
- Ecological Context: C. taeniata inhabits high-current reef zones, which may stress the coral and upregulate defensive diterpenoid production, including this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


